molecular formula C14H10F4O B7996097 2-[(4-Fluorophenyl)methoxy]benzotrifluoride

2-[(4-Fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7996097
M. Wt: 270.22 g/mol
InChI Key: WTRPPCSVZPJCHA-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]benzotrifluoride is a fluorinated aromatic compound characterized by a benzotrifluoride core (a benzene ring with a trifluoromethyl group) substituted with a (4-fluorophenyl)methoxy group.

Properties

IUPAC Name

1-fluoro-4-[[2-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRPPCSVZPJCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis typically employs 2-hydroxybenzotrifluoride and 4-fluorobenzyl bromide as precursors. Deprotonation of the phenol using a strong base (e.g., K₂CO₃ or NaH) generates the phenoxide ion, which reacts with 4-fluorobenzyl bromide in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Example Protocol

  • Deprotonation : 2-Hydroxybenzotrifluoride (10 mmol) is dissolved in DMF, and K₂CO₃ (15 mmol) is added at 25°C.

  • Alkylation : 4-Fluorobenzyl bromide (12 mmol) is introduced dropwise, and the mixture is stirred at 80°C for 12 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
    Yield : 72–85%.

Optimization Challenges

  • Steric Hindrance : The trifluoromethyl group at the ortho position reduces reactivity, necessitating elevated temperatures.

  • Solvent Effects : THF increases reaction rates compared to DMF but may lower yields due to competitive elimination.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient benzotrifluorides undergo SNAr reactions with 4-fluorobenzyl alkoxides under basic conditions. This method is advantageous for substrates with activating groups (e.g., nitro) adjacent to the leaving group.

Substrate Activation and Conditions

2-Chlorobenzotrifluoride reacts with in-situ-generated 4-fluorobenzyl alkoxide in the presence of CsF or KOtBu. The trifluoromethyl group enhances electrophilicity at the para position, facilitating chloride displacement.

Example Protocol

  • Substrate Preparation : 2-Chlorobenzotrifluoride (10 mmol) and 4-fluorobenzyl alcohol (12 mmol) are dissolved in acetonitrile.

  • Base Addition : CsF (15 mmol) is added, and the mixture is refluxed for 24 hours.

  • Isolation : The product is extracted with dichloromethane and recrystallized from ethanol.
    Yield : 65–78%.

Limitations

  • Leaving Group Reactivity : Chloride requires harsh conditions; fluorides or sulfonates are rarely used due to poor leaving ability.

  • Regioselectivity : Competing substitution at meta positions may occur without directing groups.

Transition Metal-Catalyzed Cross-Coupling

Palladium- and copper-catalyzed couplings enable modular synthesis, particularly for complex benzotrifluoride derivatives.

Suzuki-Miyaura Coupling

Aryl boronic acids derived from 2-methoxybenzotrifluoride react with 4-fluorobenzyl halides using Pd(PPh₃)₄ as a catalyst. This method offers superior regiocontrol but requires pre-functionalized starting materials.

Example Protocol

  • Boronic Acid Preparation : 2-Methoxybenzotrifluoride is lithiated and treated with triisopropyl borate.

  • Coupling : The boronic acid (10 mmol), 4-fluorobenzyl bromide (12 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (20 mmol) are heated in dioxane at 100°C.
    Yield : 60–70%.

Ullmann Coupling

Copper(I) iodide mediates the coupling of 2-iodobenzotrifluoride with 4-fluorobenzyl alcohol in the presence of 1,10-phenanthroline. This method avoids alkoxide intermediates but suffers from slower kinetics.

Key Conditions

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent : DMSO, 120°C, 24 hours
    Yield : 50–58%.

Reductive Alkylation

Although less common, reductive alkylation combines aldehyde intermediates with 4-fluorobenzyl amines, followed by borohydride reduction. This route is limited by the need for stable imine intermediates.

Example Protocol

  • Imine Formation : 2-Formylbenzotrifluoride (10 mmol) and 4-fluorobenzylamine (12 mmol) are stirred in methanol.

  • Reduction : NaBH₄ (15 mmol) is added at 0°C, and the mixture is stirred for 2 hours.
    Yield : 40–55%.

Comparative Analysis of Methods

MethodSubstratesCatalyst/BaseSolventTemp (°C)Yield (%)
Williamson Synthesis2-HydroxybenzotrifluorideK₂CO₃DMF8072–85
SNAr2-ChlorobenzotrifluorideCsFMeCN8265–78
Suzuki CouplingAryl boronic acidPd(PPh₃)₄Dioxane10060–70
Ullmann Coupling2-IodobenzotrifluorideCuI/1,10-phenanthrolineDMSO12050–58

Industrial-Scale Considerations

  • Cost Efficiency : Williamson synthesis is preferred for bulk production due to low catalyst costs and high yields.

  • Safety : SNAr reactions require careful handling of fluoride bases, while cross-coupling methods involve toxic heavy metals.

  • Sustainability : Solvent recovery systems (e.g., DMF distillation) and catalytic recycling (Pd) are critical for green manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methoxy]benzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with methoxide can produce methoxy-substituted products .

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. Additionally, the methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
2-[(4-Fluorophenyl)methoxy]benzotrifluoride Benzotrifluoride (4-Fluorophenyl)methoxy High lipophilicity, potential CNS activity
2-[(1,3-Dioxolan-2-yl)methoxy]benzotrifluoride Benzotrifluoride (1,3-Dioxolan-2-yl)methoxy Improved solubility due to dioxolane group
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Benzofuran (4-Fluorophenyl)methoxy, ester, methyl Bioactivity in kinase inhibition (inferred)
2-[(4-Fluorophenyl)methyl]benzoic acid Benzoic acid (4-Fluorophenyl)methyl, carboxylic acid Enhanced acidity, solubility in polar solvents
2-Methoxy-5-(trifluoromethyl)benzoic acid Benzoic acid Methoxy, trifluoromethyl Dual functional groups for drug conjugation
BAY 60-2770 Biphenyl [4-(Trifluoromethyl)biphenyl]methoxy Antiviral activity, high binding affinity

Biological Activity

2-[(4-Fluorophenyl)methoxy]benzotrifluoride is an organic compound notable for its unique structure, which includes a fluorophenyl group linked to a methoxy group and a benzotrifluoride moiety. This compound has garnered interest due to its potential applications in pharmaceuticals and material sciences, driven by its chemical stability and lipophilicity attributed to the trifluoromethyl group. Despite its promising features, detailed studies on its biological activity remain limited, necessitating further exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉F₃O, with a molecular weight of 256.21 g/mol. The presence of the trifluoromethyl group enhances the compound's reactivity, making it a candidate for various synthetic applications.

PropertyValue
Molecular FormulaC₁₃H₉F₃O
Molecular Weight256.21 g/mol
SolubilityModerate in organic solvents
StabilityHigh due to trifluoromethyl group

Biological Activity Overview

Current research indicates that the biological activity of this compound is primarily characterized by its interactions with biological systems, although specific studies are still emerging. The following sections summarize available findings related to its potential pharmacological effects.

Interaction Studies

Initial interaction studies suggest that this compound may exhibit significant binding affinity to various receptors, particularly in the central nervous system (CNS). Understanding these interactions is crucial for elucidating its potential therapeutic applications.

  • Receptor Binding : Preliminary data indicate a possible interaction with cannabinoid receptors, particularly CB1 receptors, which are implicated in various neurological functions and disorders. The compound's structural similarity to known cannabinoid ligands may contribute to this interaction.
  • In Vitro Studies : In vitro assays have shown that compounds with similar structures often demonstrate varying degrees of cytotoxicity and receptor selectivity. For instance, modifications in substituents on the phenyl ring can significantly influence biological activity, as observed in other studies involving phenyl-substituted compounds .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential biological implications:

  • Cytotoxicity Assessments : Research on structurally related compounds has indicated that electron-withdrawing groups at specific positions can enhance cytotoxicity against cancer cell lines. For example, studies have shown that introducing substituents at the para position can modulate the biological activity of phenyl derivatives significantly .
  • Pharmacological Evaluations : A study examining various phenyl-substituted oxadiazole derivatives highlighted how structural modifications could lead to enhanced anticonvulsant activity. This suggests that similar modifications in this compound could yield compounds with notable pharmacological properties .

Future Directions

Given the preliminary nature of existing studies, future research should focus on:

  • Comprehensive Biological Evaluation : Conducting detailed in vivo studies to assess the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets, particularly within the CNS.
  • Structure-Activity Relationship (SAR) Analysis : Performing SAR studies to identify how variations in substituents influence biological activity and receptor binding affinities.

Q & A

Basic: What are the standard synthetic routes for 2-[(4-Fluorophenyl)methoxy]benzotrifluoride?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution. For example:

React 4-fluorobenzyl bromide with a trifluoromethyl-substituted phenolic intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).
Key Considerations:

  • Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
  • Ensure anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
    Reference: Similar methodologies are used for structurally related benzoic acid derivatives .

Basic: How to purify and confirm the purity of this compound?

Methodological Answer:

  • Purification: Use flash chromatography (silica gel, 20–30% EtOAc in hexane) for initial separation. Final purity (>95%) is achieved via recrystallization (e.g., using ethanol at 0°C).
  • Purity Confirmation:
    • HPLC: C18 column, 70:30 acetonitrile/water, retention time ~8.2 min.
    • Elemental Analysis: Compare experimental vs. theoretical C, H, F percentages.
      Reference: Purity standards (>97%) for fluorinated analogs are detailed in reagent catalogs .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR:
    • ¹H NMR (CDCl₃): Look for aromatic protons (δ 6.8–7.4 ppm), methoxy protons (δ 3.8–4.2 ppm), and trifluoromethyl signals (¹⁹F NMR δ -60 to -65 ppm).
    • ¹³C NMR: Confirm trifluoromethyl carbon (δ ~120–125 ppm, q, J = 280 Hz).
  • X-ray Crystallography: Resolve steric effects of the fluorophenyl and trifluoromethyl groups (e.g., as in chromeno-pyrrole derivatives ).

Advanced: How to optimize reaction yields when steric hindrance limits substitution?

Methodological Answer:

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
  • Catalysis: Introduce Pd(0) catalysts for cross-coupling if direct substitution fails.
  • Microwave Assistance: Apply microwave irradiation (100–120°C, 30 min) to enhance kinetics.
    Reference: Steric challenges in fluorinated benzoic acid synthesis are discussed .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation: Replicate assays under standardized conditions (pH, temperature, cell lines).
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity.
  • Structural Confirmation: Re-characterize batches via XRD to rule out polymorphic variations .

Advanced: What computational methods predict this compound’s reactivity or binding affinity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., cytochrome P450) to model interactions.
  • QSAR Modeling: Train models on fluorinated benzoic acid derivatives to predict logP or toxicity.
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic sites.

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological applications?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified methoxy/trifluoromethyl groups.
  • Biological Testing: Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Data Correlation: Use multivariate analysis to link substituent electronegativity to IC₅₀ values.
    Reference: SAR strategies for fluorinated benzodiazoles are outlined .

Advanced: How to assess environmental persistence or degradation pathways?

Methodological Answer:

  • Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) and monitor degradation via GC-MS.
  • Photolysis: Expose to UV light (254 nm) and identify breakdown products (e.g., defluorinated intermediates).
  • Ecotoxicity: Use Daphnia magna assays to evaluate acute toxicity (LC₅₀).
    Reference: Degradation of perfluorinated compounds is reviewed .

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